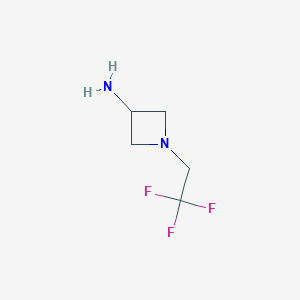

1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Overview

Description

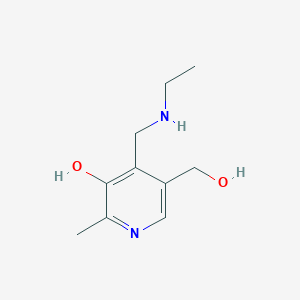

1-(2,2,2-Trifluoroethyl)azetidin-3-amine is a chemical compound with the CAS Number: 1339236-05-3 . It has a molecular weight of 154.14 . The compound is typically stored at temperatures between 2-8°C . It appears as a colorless to yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,2,2-trifluoroethyl)-3-azetidinamine . The InChI code for this compound is 1S/C5H9F3N2/c6-5(7,8)3-10-1-4(9)2-10/h4H,1-3,9H2 .Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is stored at temperatures between 2-8°C .Scientific Research Applications

Azetidines and Their Synthetic Applications

Azetidines, including those derived from "1-(2,2,2-Trifluoroethyl)azetidin-3-amine," are important in synthetic organic chemistry. They serve as intermediates in the synthesis of various heterocycles, including piperidines, pyrrolidines, and pyrroles. These compounds have applications across diverse areas, including as precursors for β-amino acids, amides, and various heterocyclic compounds. The synthesis of azetidines often involves cyclizations of acyclic precursors or reductions of β-lactams. These methods have been enhanced by the application of chiral auxiliaries and catalysts to achieve asymmetric synthesis, highlighting the significance of azetidines in constructing complex molecular architectures with potential therapeutic applications (Singh, D’hooghe, & Kimpe, 2008).

Building Blocks for Trifluoromethyl-Containing Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which can be synthesized from this compound, serve as versatile building blocks for the preparation of CF3-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and dioxan-2-ones. These compounds are of interest due to their potential biological activities and their utility in the synthesis of novel trifluoromethyl-containing scaffolds, highlighting the importance of trifluoromethyl groups in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates (Hang Dao Thi et al., 2018).

Chiral Donor-Acceptor Azetines

Chiral donor–acceptor azetines derived from azetidin-3-amines are utilized in the synthesis of amino acid derivatives. These compounds facilitate direct coupling reactions without the need for a catalyst, making them powerful reactants for synthesizing peptides and natural product derivatives. This showcases the utility of azetidin-3-amines in enabling selective and efficient bond-forming processes, crucial for the development of new methodologies in organic synthesis and drug discovery (Marichev et al., 2019).

Synthesis of Azetidine-3-amines

A straightforward synthesis of azetidine-3-amines demonstrates their incorporation into medicinal chemistry. This method offers a viable route for the late-stage functionalization of pharmacologically active compounds, underlining the strategic significance of azetidine-3-amines in the development of new therapeutic agents (Wang & Duncton, 2020).

Safety and Hazards

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)3-10-1-4(9)2-10/h4H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFBEMCYEOAHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)

![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)